![molecular formula C9H3ClF4IN3 B2913446 1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole CAS No. 2097065-63-7](/img/structure/B2913446.png)
1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole
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Description
1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole, also known as CFIT or Tazofelone, is a triazole compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CFIT is a member of the triazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Scientific Research Applications
Chemical Interactions and Structural Analysis
1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole and its derivatives have been a subject of interest in scientific research for their unique intermolecular interactions and structural properties. For instance, derivatives of 1,2,4-triazoles, such as TRZ-1 and TRZ-2, have been synthesized and characterized, showcasing various intermolecular interactions like C–H⋯π and lp⋯π interactions, which are crucial in understanding the molecular structure and reactivity of these compounds (Shukla et al., 2014).
Corrosion Inhibition
Triazole derivatives have been synthesized and tested as corrosion inhibitors for metals, particularly in acidic environments. For example, triazole derivatives like CATM, MATM, and FATM have demonstrated significant inhibition efficiencies, as assessed through weight loss and electrochemical techniques (Li et al., 2007). These inhibitors adhere to metal surfaces, forming a protective layer, thus preventing corrosion.
Potential in Pharmaceutical Applications
The modification of triazole structures, such as incorporating the pentafluorosulfanyl group, has shown potential in pharmaceutical applications. For instance, pentafluorosulfanyl-containing 1,4-disubstituted-1,2,3-triazoles have been synthesized and evaluated for their antitumor activities against human leukemic monocyte lymphoma cells, indicating their potential as novel antitumor agents (Yang et al., 2014).
Materials Science and Molecular Electronics
In materials science, triazole derivatives are important in the development of novel materials with specific electronic properties. For example, the creation of fluorescent dyes containing a pyrazolylpyrene chromophore, which exhibits unique fluorescence characteristics, is based on triazole chemistry (Wrona-Piotrowicz et al., 2022). These materials have potential applications in molecular electronics and sensing technologies.
Synthesis and Design of Novel Compounds
The versatility of 1,2,4-triazole chemistry is further evident in the synthesis of various novel compounds. For instance, alkylating nucleosides like 1-benzyl- or 1-glycosyl(halomethyl)-1,2,3-triazoles have been synthesized, showcasing the utility of triazole derivatives in medicinal chemistry (De las Heras et al., 1979).
properties
IUPAC Name |
1-(4-chloro-3-fluoro-2-iodophenyl)-4-(trifluoromethyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF4IN3/c10-4-1-2-5(8(15)7(4)11)18-3-6(16-17-18)9(12,13)14/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUYHWMOTBVGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N2C=C(N=N2)C(F)(F)F)I)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF4IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole |
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